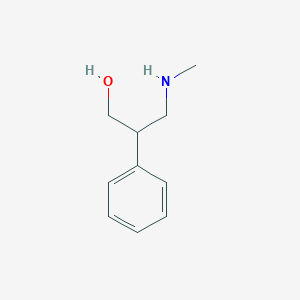

3-(Methylamino)-2-phenylpropan-1-ol

Description

3-(Methylamino)-2-phenylpropan-1-ol (C₁₀H₁₅NO) is a secondary alcohol and amine with a propan-1-ol backbone substituted by a phenyl group at position 2 and a methylamino (-NHCH₃) group at position 3.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-(methylamino)-2-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-11-7-10(8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |

InChI Key |

JUASIBAUEXYPMD-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-(Methylamino)-2-phenylpropan-1-ol is primarily recognized for its role as an intermediate in the synthesis of fluoxetine hydrochloride, a widely used antidepressant. This compound acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, thereby improving mood and cognitive function .

Neuropharmacology

The biological activity of this compound involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine. It serves as a reuptake inhibitor for these neurotransmitters, which is crucial for its potential therapeutic effects in managing attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders .

Pharmacological Effects:

- Cognitive Enhancement: Studies indicate potential improvements in attention and cognitive function.

- Mood Regulation: Its interaction with neurotransmitter systems suggests applications in treating mood disorders, although clinical data remains limited .

Chemical Research

In synthetic chemistry, 3-(Methylamino)-2-phenylpropan-1-ol is utilized as an initiator in radical addition reactions with tetrahalomethanes. It also serves as an intermediate in the synthesis of various biologically active compounds.

Case Study: Synthesis of Fluoxetine

A novel method for synthesizing fluoxetine involves converting 1-phenyl-3-methylamino-1-propen-1-one into 3-methylamino-1-phenyl-1-propanol using sodium borohydride and acetic acid. This method highlights the compound's significance in pharmaceutical applications .

Anticancer Activity

Research has explored the anticancer properties of derivatives related to 3-(Methylamino)-2-phenylpropan-1-ol. A series of compounds were tested against human cancer cell lines (HCT-116 and MCF-7), showing promising antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-(Methylamino)-2-phenylpropan-1-ol but differ in substituents, positions, or functional groups:

3-Amino-2-phenylpropan-1-ol (CID 11286566)

- Molecular Formula: C₉H₁₃NO

- Substituents: 2-phenyl, 3-amino (-NH₂) .

- Key Differences: Lacks the methyl group on the amino moiety, reducing steric bulk and altering basicity compared to the target compound.

(S)-2-Amino-3-phenylpropan-1-ol

- Molecular Formula: C₉H₁₃NO

- Substituents: 3-phenyl, 2-amino (-NH₂) .

- Key Differences: Positional isomer with phenyl at C3 and amino at C2.

(1R,2R)-1-(Benzofuran-5-yl)-2-phenylpropan-1-ol (4o)

- Molecular Formula : C₁₆H₁₄O₂

- Substituents : 1-benzofuran-5-yl, 2-phenyl .

- Synthesized via Cu-catalyzed reductive coupling with 95% enantiomeric excess (ee).

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Molecular Formula: C₈H₁₃NOS

- Substituents: 1-thiophen-2-yl, 3-methylamino .

- Key Differences : Thiophene replaces phenyl at C1, introducing sulfur for altered solubility and reactivity.

Key Observations:

Enantioselectivity : Compounds like 4o (95% ee) and 4p (90% ee) demonstrate the efficacy of Cu-catalyzed reductive coupling for chiral alcohols . The target compound’s ee remains unstudied.

Substituent Effects: Aryl Groups: Thiophene (C₈H₁₃NOS) and benzofuran (C₁₆H₁₄O₂) introduce heteroatoms, affecting polarity and π-system interactions. Amino vs. Methylamino: The -NHCH₃ group in the target compound increases hydrophobicity and steric hindrance compared to -NH₂ analogues.

Q & A

Q. Basic

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves impurities.

- Stereochemistry : Chiral chromatography (e.g., Chiralpak® AD-H column) or polarimetry confirms enantiomeric excess. X-ray crystallography via SHELXL or OLEX2 provides definitive structural verification, particularly for resolving chiral centers .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.3–2.7 ppm for methylamino protons) and high-resolution mass spectrometry (HRMS) confirm molecular integrity .

What advanced strategies resolve enantiomeric mixtures of 3-(Methylamino)-2-phenylpropan-1-ol?

Q. Advanced

- Chiral Resolution : Use of diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) achieves >95% enantiomeric excess (ee) .

- Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel® OD) under isocratic conditions (hexane/isopropanol, 90:10) separates enantiomers.

- Crystallographic Analysis : OLEX2-driven refinement of single-crystal X-ray data confirms absolute configuration, critical for structure-activity relationship (SAR) studies .

How should researchers address contradictory spectroscopic data during characterization?

Q. Advanced

- Cross-Validation : Combine NMR, IR, and HRMS to cross-check functional groups. For example, discrepancies in methylamino proton signals may arise from tautomerism; variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers .

- Computational Modeling : Density functional theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts, aiding in signal assignment .

- Crystallography : SHELXL refinement resolves ambiguous bond lengths/angles, particularly in cases of positional disorder in the phenyl ring .

What in vitro models are suitable for metabolic pathway analysis of 3-(Methylamino)-2-phenylpropan-1-ol?

Q. Advanced

- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor to identify phase I metabolites (e.g., N-demethylation products) via LC-MS/MS .

- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to assess metabolic stability.

- Cell-Based Models : Hepatocyte cultures (e.g., HepG2) quantify glucuronidation/sulfation (phase II metabolism) via UPLC-QTOF analysis .

What safety protocols are critical for handling 3-(Methylamino)-2-phenylpropan-1-ol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.